molecular formula C6H7N B3390840 2,2-Dimethylbut-3-ynenitrile CAS No. 124974-84-1

2,2-Dimethylbut-3-ynenitrile

Cat. No.: B3390840
CAS No.: 124974-84-1
M. Wt: 93.13 g/mol
InChI Key: LMTKJEFHIMVMCP-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-ynenitrile is an organic compound with the molecular formula C6H7N. It is a nitrile derivative characterized by the presence of a triple bond between carbon atoms and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbut-3-ynenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylbut-3-yne with a nitrile source under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The exact methods used can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,2-Dimethylbut-3-ynenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor to bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-dimethylbut-3-ynenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the triple bond can undergo various transformations. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-3-ynenitrile
  • 3-Butynenitrile
  • 2,2-Dimethylpropionitrile

Comparison

2,2-Dimethylbut-3-ynenitrile is unique due to its specific structure, which includes a triple bond and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile than some similar compounds. Its distinct properties also make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2-dimethylbut-3-ynenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-4-6(2,3)5-7/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTKJEFHIMVMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124974-84-1
Record name 2,2-dimethylbut-3-ynenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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